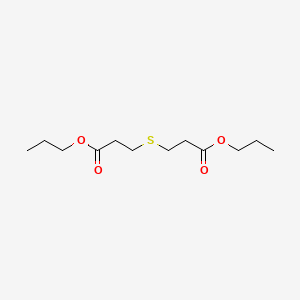

Dipropyl 3,3'-sulfanediyldipropanoate

Descripción general

Descripción

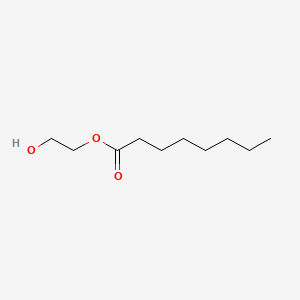

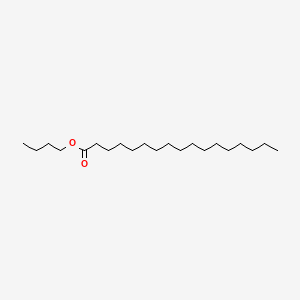

Dipropyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C12H22O4S . It falls under the category of thioesters . The compound consists of two propyl groups attached to a central sulfur atom via an ester linkage. Its systematic IUPAC name is Propanoic acid, 3,3’-thiobis-, diheptyl ester .

Synthesis Analysis

The synthesis of Dipropyl 3,3’-sulfanediyldipropanoate involves the reaction between propanoic acid and heptan-1-ol (propyl alcohol). The esterification process leads to the formation of the compound. Detailed synthetic pathways and conditions can be found in relevant literature .

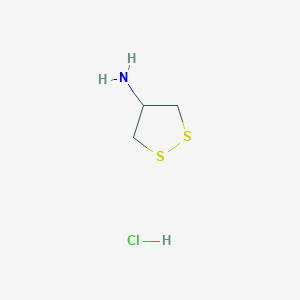

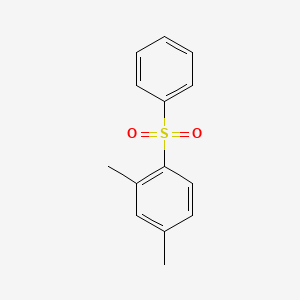

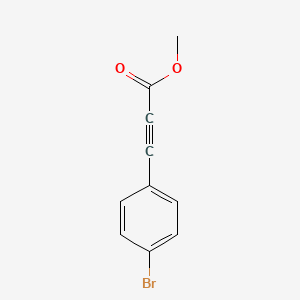

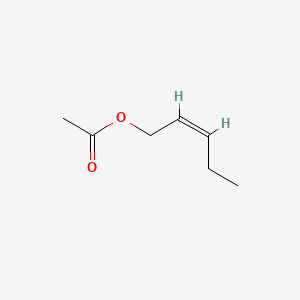

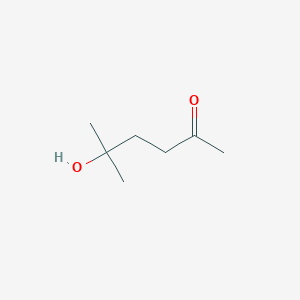

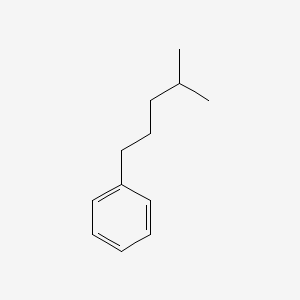

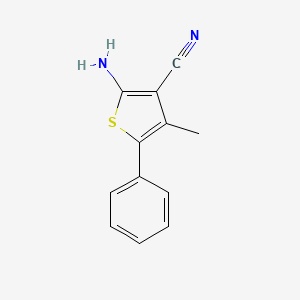

Molecular Structure Analysis

The molecular structure of Dipropyl 3,3’-sulfanediyldipropanoate comprises two propyl (C3H7) groups connected to a central sulfur (S) atom. The ester linkage between the sulfur and the propanoic acid groups defines its structure. The compound’s three-dimensional arrangement can be visualized using molecular modeling software .

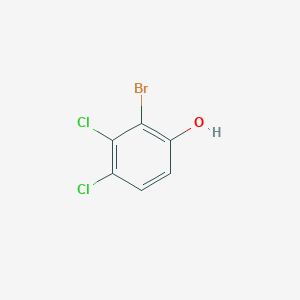

Chemical Reactions Analysis

Dipropyl 3,3’-sulfanediyldipropanoate may participate in various chemical reactions typical of thioesters. These reactions include hydrolysis (breaking the ester bond), transesterification (exchange of ester groups), and oxidation. The specific reactivity depends on the functional groups present and the reaction conditions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Ionic Liquids and Electrodeposition

A novel ionic liquid based on the complexation of dipropyl sulfide (DPS) and AlCl3 has been developed, exhibiting high fluidity and ionic conductivity, making it suitable for use as an electrolyte in the electrodeposition of aluminum. This advancement highlights the potential of dipropyl sulfide derivatives in creating efficient ionic liquids for electrochemical applications (Fang et al., 2015).

Tribological Chemistry

Research into the tribological chemistry of organic polysulfides, including derivatives of dipropyl sulfide, has shown significant insights into their behavior in different lubricants, affecting the formation of thermal films and tribofilms, with potential applications in improving the performance and longevity of mechanical systems (Li et al., 2008).

Conformational Studies

Studies on the molecular vibrations and force fields of alkyl sulfides have provided detailed insights into the skeletal conformations of compounds like dipropyl sulfide, aiding in the understanding of their structural characteristics and potential reactivity in various chemical contexts (Ohsaku, 1975).

Heterogeneous Catalysis

Alkaline niobates have been investigated as heterogeneous catalysts for the selective oxidation of dipropyl sulfide to its corresponding sulfoxide, demonstrating the potential of these materials in facilitating environmentally benign oxidation reactions with high selectivity and efficiency (Marchena et al., 2016).

Atmospheric Chemistry

Computational studies have explored the atmospheric oxidation mechanism and kinetics of dipropyl thiosulfinate, a derivative of dipropyl sulfide, initiated by OH radicals. These studies shed light on the environmental fate of sulfur-containing compounds and their potential impacts on air quality and climate (Arathala & Musah, 2020).

Propiedades

IUPAC Name |

propyl 3-(3-oxo-3-propoxypropyl)sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWXQWSVLNYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCSCCC(=O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288352 | |

| Record name | dipropyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipropyl 3,3'-sulfanediyldipropanoate | |

CAS RN |

4275-35-8 | |

| Record name | NSC55375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipropyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

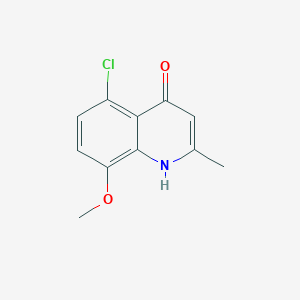

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.